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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and

mechanism of action of citrocin, a 19-amino acid antimicrobial lasso peptide isolated from

Citrobacter pasteurii and Citrobacter braakii.[1][2] This document details the experimental

protocols for its identification, production, and activity assessment, and presents key

quantitative data in a structured format.

Introduction
Cidrocin is a ribosomally synthesized and post-translationally modified peptide (RiPP)

characterized by a unique lariat-knot-like structure.[3] Initially identified through genome mining

of Citrobacter pasteurii CIP 55.13 and subsequently in Citrobacter braakii ATCC 51113,

citrocin has demonstrated moderate antimicrobial activity against Escherichia coli and

Citrobacter strains.[1] Notably, it is a potent inhibitor of bacterial RNA polymerase (RNAP),

exhibiting approximately 100-fold greater in vitro inhibitory activity than the well-characterized

lasso peptide microcin J25.[2][3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization

of citrocin.
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Table 1: Minimum Inhibitory Concentrations (MICs) of Citrocin against Various Bacterial

Strains[1]

Bacterial Strain MIC (μM)

Enterohemorrhagic E. coli (EHEC) O157:H7

TUV93–0
16

E. coli (General Strains) 16 - 125

Citrobacter (General Strains) 16 - 125

Salmonella Newport 1000

Table 2: Production Yields of Citrocin

Production Host Yield Reference

Citrobacter braakii (Native) 0.7 mg/L [3]

Escherichia coli (Heterologous) 2.7 mg/L [3][5]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery

and characterization of citrocin.

Genome Mining for the Citrocin Biosynthetic Gene
Cluster
The identification of the citrocin gene cluster was achieved through a genome mining

approach targeting the biosynthetic genes of lasso peptides.[1]

Protocol:

Database Searching: Prokaryotic genome databases were searched using algorithms

designed to identify putative lasso peptide biosynthetic gene clusters. These algorithms
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typically search for the presence of genes encoding a precursor peptide (A gene) and the

characteristic processing enzymes (B and C/D genes).[3][6]

Homology-Based Search: A BLAST search using the amino acid sequence of known lasso

peptide processing enzymes, such as McjB from the microcin J25 gene cluster, can be used

to identify homologous genes in other bacterial genomes.[1]

Gene Cluster Analysis: Once a putative gene cluster is identified, the surrounding genomic

region is analyzed to confirm the presence of all necessary components for lasso peptide

biosynthesis, including the precursor peptide gene. The citrocin gene cluster was identified

on an 18,560-bp contig in C. pasteurii.[1]

Heterologous Expression and Purification of Citrocin in
E. coli
To obtain sufficient quantities of citrocin for characterization, the biosynthetic gene cluster was

refactored and heterologously expressed in E. coli.[1][5]

Protocol:

Vector Construction: The citrocin precursor gene (citA) was placed under the control of an

IPTG-inducible T5 promoter. The processing enzyme genes (citBCD) were placed under a

constitutive promoter. This construct was cloned into an appropriate expression vector (e.g.,

pWC88).[1]

Transformation: The expression vector was transformed into E. coli BL21(DE3) cells.[1]

Culture and Induction:

An overnight culture of the transformed E. coli was used to inoculate M9 medium

supplemented with 20 amino acids (0.05 g/L each), 0.00005% (w/v) thiamine, and 100

mg/L ampicillin to a starting optical density at 600 nm (OD₆₀₀) of 0.02.[1]

The culture was grown at 37°C with shaking at 250 rpm until the OD₆₀₀ reached 0.2-0.25.

[1]

Protein expression was induced by the addition of 1 mM IPTG.[1]
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The culture was then incubated for 20 hours at 20°C with shaking at 250 rpm.[1]

Harvesting: The bacterial cells were pelleted by centrifugation at 4,000 x g for 20 minutes at

4°C. The supernatant containing the secreted citrocin was collected.[1]

Purification:

Cidrocin was purified from the culture supernatant using High-Performance Liquid

Chromatography (HPLC).[5][7]

A C8 reversed-phase column was used for purification.[2]

The peak corresponding to citrocin was collected. Under the described conditions, this

peak eluted at approximately 14.9 minutes.[2]

The purified peptide was lyophilized and stored for further analysis.

Antimicrobial Susceptibility Testing
The antimicrobial activity of purified citrocin was assessed using spot-on-lawn assays and by

determining the Minimum Inhibitory Concentration (MIC).[1]

Protocol for MIC Determination (Broth Microdilution):

Inoculum Preparation:

Isolate several colonies of the target bacterial strain from a fresh agar plate and suspend

them in sterile saline or broth.

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL).

Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to

achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well

microtiter plate.

Serial Dilution of Citrocin:
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Prepare a serial two-fold dilution of purified citrocin in CAMHB in the 96-well plate.

The final volume in each well should be 100 µL after the addition of the inoculum.

Controls: Include a positive control (bacteria with no citrocin) and a negative control (broth

only) on each plate.

Incubation: Incubate the plates at 37°C for 18-24 hours.[8]

Reading the MIC: The MIC is the lowest concentration of citrocin at which there is no visible

growth of the bacteria.[1]

In Vitro RNA Polymerase (RNAP) Inhibition Assay
The inhibitory effect of citrocin on bacterial RNA polymerase was evaluated using an in vitro

transcription assay.[1][2]

Protocol:

Reaction Mixture: Prepare a reaction mixture containing purified E. coli RNAP holoenzyme, a

DNA template (e.g., a linear plasmid or a synthetic oligonucleotide with a promoter), and a

mixture of ATP, GTP, CTP, and [α-³²P]UTP in transcription buffer.

Inhibition Assay:

Add varying concentrations of purified citrocin to the reaction mixtures.

A control reaction without citrocin should be included. Microcin J25 can be used as a

positive control for RNAP inhibition.[2]

Initiation of Transcription: Initiate the transcription reaction by adding the components and

incubating at 37°C for a defined period (e.g., 10-30 minutes).

Termination and Analysis:

Stop the reaction by adding a stop solution (e.g., formamide with EDTA).
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Separate the resulting radiolabeled RNA transcripts by denaturing polyacrylamide gel

electrophoresis (PAGE).

Visualization and Quantification: Visualize the transcripts using autoradiography or

phosphorimaging. The intensity of the transcript bands will decrease with increasing

concentrations of citrocin, allowing for the determination of its inhibitory potency (e.g., IC₅₀).

Investigation of the Uptake Mechanism using Knockout
Strains
To elucidate the mechanism by which citrocin enters bacterial cells, its activity was tested

against a panel of E. coli knockout strains, including those from the Keio collection.[1][9]

Protocol:

Strain Selection: Obtain or generate E. coli strains with knockouts in genes encoding for

various outer and inner membrane transporters. This includes strains deficient in the TonB-

dependent transporter FhuA, components of the Tol-Pal system, and the inner membrane

protein SbmA.[1]

Antimicrobial Susceptibility Testing: Perform antimicrobial susceptibility testing (e.g., MIC

determination as described in section 3.3) with citrocin against the wild-type parent strain

and each of the knockout strains.

Analysis: Compare the MIC values of citrocin for the knockout strains to that of the wild-type

strain. A significant increase in the MIC for a particular knockout strain indicates that the

deleted gene product is likely involved in the uptake of citrocin. This approach revealed the

involvement of the inner membrane protein SbmA in citrocin's mechanism of action.[1]

Visualizations
The following diagrams illustrate the biosynthetic pathway of citrocin and a general workflow

for its discovery and characterization.
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Citrocin Biosynthesis Pathway
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Caption: Biosynthesis of the lasso peptide citrocin.
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Experimental Workflow for Citrocin Discovery and Characterization
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Caption: Workflow for citrocin discovery and analysis.

Conclusion
Cidrocin represents a promising new antimicrobial peptide with a potent mechanism of action

against a critical bacterial target. This guide provides the foundational knowledge and detailed

protocols necessary for researchers to further investigate citrocin and other lasso peptides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15566949?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566949?utm_src=pdf-body
https://www.benchchem.com/product/b15566949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The distinct uptake mechanism of citrocin compared to structurally similar peptides highlights

the potential for discovering novel pathways for antimicrobial entry into bacterial cells, a crucial

area of research in the face of growing antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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